REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[Br-].[CH:16]1([Zn+])[CH2:20][CH2:19][CH2:18][CH2:17]1.[C:22]([O-])(O)=O.[Na+]>C1COCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH:16]1([C:2]2[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:22])=[O:7])=[CH:4][C:3]=2[C:11]([F:14])([F:13])[F:12])[CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4,^1:34,40|
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Name
|
|
Quantity
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196.7 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)[O-])C=C1)C(F)(F)F
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Name
|
|
Quantity
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1979 mL
|
Type
|
reactant
|
Smiles
|
[Br-].C1(CCCC1)[Zn+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
|
21.07 g
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Type
|
catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at 70° C. for 8 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The temperature at the end of the addition
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Type
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CUSTOM
|
Details
|
rose to 22° C
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Type
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STIRRING
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Details
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stirred at the same temperature for 30 min
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Duration
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30 min
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Type
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WAIT
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Details
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at 22° C. for 2 h
|
Duration
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2 h
|
Type
|
FILTRATION
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Details
|
The resulting suspension was filtered through Celite®
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
WASH
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Details
|
The solids were washed with EtOAc (3×300 mL)
|
Type
|
CONCENTRATION
|
Details
|
previous concentrate
|
Type
|
WASH
|
Details
|
the combined organics were washed with H2O (2×600 mL), brine (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=C(C=C(C(=O)OC)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |